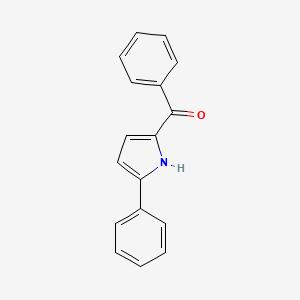

phenyl(5-phenyl-1H-pyrrol-2-yl)methanone

Description

Properties

CAS No. |

56900-73-3 |

|---|---|

Molecular Formula |

C17H13NO |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

phenyl-(5-phenyl-1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C17H13NO/c19-17(14-9-5-2-6-10-14)16-12-11-15(18-16)13-7-3-1-4-8-13/h1-12,18H |

InChI Key |

DJBSRTJRHSNDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

(E)-1-Aryl-3-(2-(arylethynyl)phenyl)prop-2-en-1-one derivatives serve as key substrates. For phenyl(5-phenyl-1H-pyrrol-2-yl)methanone, the enone precursor is synthesized via Sonogashira coupling or Claisen-Schmidt condensation to introduce the requisite phenyl and ethynyl groups.

Cycloaddition Protocol

A mixture of the enone (0.2 mmol) and TosMIC (1.2 equiv) in dry dichloromethane (2 mL) is stirred under inert atmosphere. Catalytic [RuCl₂(p-cymene)]₂ (5 mol%) and AgSbF₆ (20 mol%) are added, followed by heating at 120°C for 24 hours. The reaction proceeds via a radical-mediated mechanism, forming the pyrrole nucleus through cyclization (Scheme 1).

Optimization Insights :

- Solvent : Dichloroethane enhances yields (82–90%) compared to THF or DMF.

- Catalyst Loading : Ruthenium complexes outperform copper or palladium catalysts in minimizing byproducts.

- Workup : Purification via silica gel chromatography (hexane:EtOAc = 4:1) isolates the product in >95% purity.

Copper-Catalyzed [3+2] Annulation of Ketoxime Acetates

A scalable approach employs ketoxime acetates and ynals under copper catalysis. This method avoids pre-functionalized substrates and operates under mild conditions.

Reaction Setup

A mixture of ketoxime acetate (0.2 mmol), phenylacetylene (0.24 mmol), and CuBr (30 mol%) in acetonitrile (1 mL) is heated at 60°C for 8 hours. Subsequent addition of t-BuOK (2 equiv) at room temperature triggers cyclization, yielding the pyrrole.

Key Advantages :

- Regioselectivity : The 5-phenyl group forms exclusively due to electronic directing effects of the ynal.

- Functional Group Tolerance : Halogens, ethers, and electron-withdrawing groups remain intact.

- Yield : 70–85% for aryl-substituted products.

Mechanistic Pathway :

- Copper-mediated C–H activation of the ketoxime acetate.

- Alkyne insertion to form a metallocycle.

- Reductive elimination to generate the pyrrole core.

Ruthenium-Catalyzed Annulation of Amino Alcohols

Amino alcohols serve as precursors in a Ru₃(CO)₁₂-catalyzed annulation with alkynones. This method is notable for its atom economy and scalability.

Procedure

2-Aminoethanol hydrochloride (0.3 mmol), 1,3-diphenylprop-2-yn-1-one (0.3 mmol), Ru₃(CO)₁₂ (1 mol%), and Cs₂CO₃ (1 equiv) in t-amyl alcohol (1.5 mL) are heated at 140°C for 16 hours under N₂. The reaction proceeds via dehydration and cyclization, affording the target compound in 83% yield.

Critical Parameters :

- Ligand Effects : 4,7-Dimethyl-1,10-phenanthroline enhances catalytic activity by stabilizing the Ru center.

- Temperature : Below 120°C, incomplete conversion occurs; above 160°C, decomposition dominates.

Friedel-Crafts Acylation of Pre-Formed Pyrroles

While less common due to competing side reactions, Friedel-Crafts acylation can introduce the benzoyl group post-pyrrole synthesis.

Methodology

5-Phenyl-1H-pyrrole (1.0 equiv) is treated with benzoyl chloride (1.2 equiv) in dichloromethane at 0°C with AlCl₃ (1.5 equiv). After stirring for 12 hours, workup with NaHCO₃ and chromatography yields the product (55–60%).

Challenges :

- Regioselectivity : Acylation occurs predominantly at the 2-position but competes with 3-substitution (20–30% byproducts).

- Sensitivity : Prolonged reaction times lead to over-acylation or ring-opening.

Comparative Analysis of Methods

Key Observations :

- TosMIC Route : Superior for sterically hindered substrates but requires expensive ruthenium catalysts.

- Copper Method : Cost-effective and scalable, ideal for industrial applications.

- Amino Alcohol Route : Limited by substrate availability but offers high atom economy.

Industrial-Scale Considerations

For kilogram-scale production, the copper-catalyzed annulation is preferred due to:

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(5-phenyl-1H-pyrrol-2-yl)carboxylic acid, while reduction may produce phenyl(5-phenyl-1H-pyrrol-2-yl)methanol.

Scientific Research Applications

Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of phenyl(5-phenyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine (Cl): The chloro derivative (C₁₁H₈ClNO) exhibits reduced molecular weight (205.64 vs. Amino and Alkyl Groups: The amino-ethyl-methyl analog (C₁₅H₁₇N₂O) demonstrates improved solubility in polar solvents, while alkyl groups introduce steric effects that may hinder π-stacking interactions .

Functional Group Impact: The hydroxyl group in Chimassorb®81 enables hydrogen bonding, critical for UV absorption efficacy in polymer coatings, contrasting with the non-hydroxylated pyrrole-based compounds .

Spectroscopic and Crystallographic Comparisons

- NMR Shifts: The parent compound’s ketone carbonyl (δ 185.07 ppm) is deshielded compared to Chimassorb®81’s hydroxylated carbonyl (δ ~190 ppm typical for 2-hydroxybenzophenones), reflecting resonance effects from the hydroxyl group .

- Crystallography: While phenyl(5-phenyl-1H-pyrrol-2-yl)methanone lacks reported crystal data, related pyrrole-ketone structures (e.g., ) exhibit planar aromatic systems stabilized by intermolecular hydrogen bonds, as analyzed via graph-set theory .

Q & A

Q. Q1. What are the recommended synthetic routes for phenyl(5-phenyl-1H-pyrrol-2-yl)methanone, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes: Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl and pyrrole moieties. For example, describes analogous compounds synthesized via ketone formation using acyl chloride intermediates.

- Purity Optimization: Recrystallization in ethanol or methanol (60–70°C) is effective. Monitor by TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Characterization: Employ -/-NMR (CDCl) to confirm substituent positions and FTIR (KBr pellet) for carbonyl (C=O, ~1680 cm) and pyrrole N-H (~3400 cm) stretches .

Advanced Crystallography and Structural Analysis

Q. Q2. How can crystallographic data inconsistencies be resolved during structure determination?

Methodological Answer:

- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness > 98% and R < 0.05 .

- Refinement Challenges: Employ SHELXL for small-molecule refinement (). For disordered phenyl rings, apply ISOR and SIMU restraints. Validate using PLATON’s ADDSYM to check for missed symmetry .

- Hydrogen Bonding: Use graph set analysis () to classify motifs (e.g., chains from N-H···O interactions). Mercury software can visualize packing diagrams .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Antimicrobial Testing: Use the broth microdilution method (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Prepare compound dilutions in DMSO (≤1% v/v) and measure MICs after 24 hrs .

- Cytotoxicity: Pair with MTT assays on HEK-293 cells (10–100 μM range) to assess selectivity. Normalize data to DMSO controls .

Advanced Data Contradiction Analysis

Q. Q4. How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

- Source Investigation: Compare assay conditions (e.g., used 24-hr incubation vs. 48-hr in other studies). Variability in bacterial strains (e.g., efflux pump expression) may explain discrepancies.

- Structural Confounders: Verify compound stability via LC-MS post-assay. Degradation products (e.g., hydrolyzed ketones) could skew results .

- Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to differentiate true activity from experimental noise .

Basic Spectroscopic Troubleshooting

Q. Q5. Why might 1H^1H1H-NMR spectra show unexpected splitting patterns?

Methodological Answer:

- Dynamic Effects: Rotamers from restricted rotation around the methanone-pyrrole bond can cause splitting. Heat the sample to 50°C in DMSO-d to coalesce signals .

- Impurity Check: Compare with HSQC to confirm coupling. Peaks at δ 2.5–3.0 ppm may indicate unreacted starting materials (e.g., pyrrole derivatives) .

Advanced Hydrogen Bonding Networks

Q. Q6. How can hydrogen bonding influence crystallization outcomes?

Methodological Answer:

- Graph Set Analysis: Classify motifs using Etter’s rules (). For example, N-H···O bonds often form rings, stabilizing layered packing.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) promote H-bonding but may trap solvent. Use mixed solvents (e.g., CHCN/HO) to balance solubility and crystal growth .

Basic Stability and Storage

Q. Q7. What storage conditions prevent decomposition of this compound?

Methodological Answer:

- Light/Temperature: Store at –20°C in amber vials under argon. Degradation via ketone oxidation is minimized at low humidity (<30% RH) .

- Long-Term Stability: Monitor by monthly HPLC (C18, 220 nm). A >5% increase in impurities warrants repurification .

Advanced ADMET Profiling

Q. Q8. Which in silico tools predict ADMET properties effectively?

Methodological Answer:

- Software: Use SwissADME for bioavailability radar (e.g., TPSA > 60 Å reduces blood-brain barrier penetration). ProTox-II predicts hepatotoxicity (e.g., pyrrole metabolites may form reactive intermediates) .

- Experimental Validation: Compare with in vitro microsomal assays (human liver S9 fractions) to quantify metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.